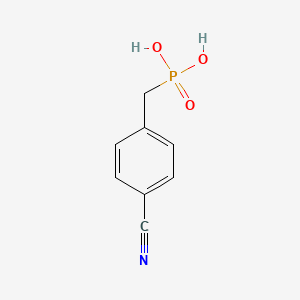

(4-cyanophenyl)methylphosphonic Acid

Description

Significance of Organophosphorus Compounds in Contemporary Chemical Science

Organophosphorus compounds are integral to various scientific and industrial fields. In agriculture, they have been utilized as pesticides and herbicides. Within the pharmaceutical industry, these compounds are crucial components in the development of drugs for treating a variety of conditions, including viral infections and cancer. Furthermore, in materials science, they serve as flame retardants, catalysts, and stabilizers in polymers. The unique reactivity and structural diversity of organophosphorus compounds continue to drive innovation across the chemical sciences.

Specific Research Relevance of Phosphonic Acids

Phosphonic acids, characterized by a phosphorus atom bonded to a carbon atom, two hydroxyl (-OH) groups, and a phosphoryl (P=O) group, represent a significant subclass of organophosphorus compounds. Their structural similarity to phosphates allows them to act as stable mimics in biological systems, making them valuable in medicinal chemistry. The phosphonic acid moiety is also known for its strong coordination to metal ions and surfaces, leading to applications in the design of supramolecular materials, for surface functionalization, and in the development of analytical tools. nih.gov Their ability to form robust bonds with metal oxides has been exploited in the creation of hybrid organic-inorganic materials and for corrosion inhibition. nih.gov

Unique Attributes of the (4-cyanophenyl)methylphosphonic Acid Scaffold in Academic Investigations

While specific research on "this compound" is not widely documented, the unique attributes of its structural components can be inferred. The scaffold combines three key features: a phosphonic acid group, a central methyl spacer, and a cyanophenyl ring.

Phosphonic Acid Group: As previously mentioned, this group provides strong metal-binding capabilities and the potential for hydrogen bonding, influencing the compound's solubility and self-assembly properties.

Methyl Spacer: The methylene (B1212753) (-CH2-) group separating the phenyl ring from the phosphorus atom provides conformational flexibility compared to a direct phenyl-phosphorus bond. This can influence the spatial arrangement of the molecule and its interaction with other chemical species.

Cyanophenyl Ring: The cyano (-C≡N) group is a strong electron-withdrawing group, which can impact the acidity of the phosphonic acid protons. The nitrile functionality also offers a site for further chemical transformations, allowing for the synthesis of more complex derivatives. nih.gov The rigid aromatic ring provides a defined structural element.

The combination of a flexible linker, a versatile functional group (nitrile), and a strong metal-chelating headgroup suggests potential for this scaffold in the design of functional materials and molecular sensors.

Overview of Key Research Domains

Based on the characteristics of its constituent parts, "this compound" could be a valuable tool in several key research domains:

Materials Science: The phosphonic acid group's affinity for metal oxides makes it a candidate for creating self-assembled monolayers (SAMs) on various surfaces, potentially modifying their electronic or physical properties. It could also serve as a building block for metal-organic frameworks (MOFs) and coordination polymers.

Supramolecular Chemistry: The potential for both hydrogen bonding (from the phosphonic acid) and other intermolecular interactions involving the cyanophenyl group could be exploited to construct well-defined supramolecular assemblies.

Medicinal Chemistry: While speculative without direct research, phosphonic acids are known bioisosteres of phosphates. The cyanophenyl moiety is present in various bioactive molecules. A potential precursor, Diethyl (4-cyanobenzyl)phosphonate, has been identified. chemspider.com The hydrolysis of such phosphonate (B1237965) esters is a common method for preparing phosphonic acids. nih.govresearchgate.net

Due to the limited availability of specific experimental data for "this compound," detailed research findings and data tables cannot be provided at this time. Further investigation into this specific compound is required to fully elucidate its properties and potential applications.

Structure

3D Structure

Properties

IUPAC Name |

(4-cyanophenyl)methylphosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8NO3P/c9-5-7-1-3-8(4-2-7)6-13(10,11)12/h1-4H,6H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOBUEFDJCJUMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CP(=O)(O)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4 Cyanophenyl Methylphosphonic Acid and Its Derivatives

Phosphonate (B1237965) Ester Synthesis Pathways

The synthesis of (4-cyanophenyl)methylphosphonic acid first requires the formation of a stable phosphonate ester precursor, typically a diethyl ester. This intermediate is then subjected to dealkylation to yield the final acid. The formation of this ester can be approached through several established synthetic strategies.

Michaelis-Arbuzov Reaction for Diethyl (4-Cyanophenyl)methylphosphonate Precursors

The Michaelis-Arbuzov reaction, first reported by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, is a cornerstone in the synthesis of phosphonates. nih.govwikipedia.org It is a widely utilized method for forming a phosphorus-carbon bond. nih.govresearchgate.net The classic reaction involves the conversion of a trivalent phosphorus ester, such as a trialkyl phosphite (B83602), into a pentavalent phosphorus species upon reaction with an alkyl halide. wikipedia.orgorganic-chemistry.org

In the context of synthesizing Diethyl (4-cyanophenyl)methylphosphonate, the reaction would proceed between a 4-cyanobenzyl halide (e.g., 4-cyanobenzyl bromide) and triethyl phosphite. The mechanism is initiated by the nucleophilic attack of the phosphorus atom on the electrophilic benzylic carbon of the 4-cyanobenzyl halide. wikipedia.orgucla.edu This forms a quasi-phosphonium salt intermediate. wikipedia.org Subsequently, the displaced halide anion attacks one of the ethyl groups of the phosphonium (B103445) salt in a second SN2 reaction, yielding the final Diethyl (4-cyanophenyl)methylphosphonate and a molecule of ethyl halide. wikipedia.orgorganic-chemistry.org

The conditions for the Michaelis-Arbuzov reaction can be tuned to optimize product yield and reaction time. researchgate.net Classical preparations often require significant heating, with temperatures commonly ranging from 120°C to 160°C. wikipedia.org However, prolonged exposure to high temperatures can lead to product degradation, necessitating careful control over temperature and residence time. google.com

Modern advancements have introduced several optimization strategies to facilitate the reaction under milder conditions. The use of Lewis acid catalysts, such as niobium(V) chloride or nano-silica-supported boron trifluoride, can promote the reaction, sometimes allowing it to proceed efficiently at room temperature. organic-chemistry.orgresearchgate.net Other methods include microwave-assisted synthesis, which can significantly reduce reaction times, and the use of alternative solvent systems like ionic liquids, which have been shown to improve yields. nih.govresearchgate.net

Table 1: General Optimization Strategies for Michaelis-Arbuzov Reactions

| Strategy | Description | Potential Advantage |

|---|---|---|

| Lewis Acid Catalysis | Addition of a Lewis acid (e.g., ZnBr₂, NbCl₅) to activate the alkyl halide. nih.govresearchgate.net | Allows for lower reaction temperatures, including room temperature, and can increase reaction rates. organic-chemistry.org |

| Microwave Irradiation | Using microwave energy to heat the reaction mixture. nih.gov | Rapid heating leads to significantly shorter reaction times compared to conventional heating. nih.gov |

| Ionic Liquids | Employing an ionic liquid as the solvent. researchgate.net | Can lead to improved yields and may offer environmental benefits as a "green" solvent. researchgate.net |

| Solvent-Free Conditions | Performing the reaction neat or in a mixer mill. researchgate.net | Reduces solvent waste and can lead to high product yields. researchgate.net |

This table presents generalized optimization strategies and is not specific to the synthesis of this compound.

The traditional Michaelis-Arbuzov reaction is most effective with aliphatic halides. nih.govresearchgate.net The direct reaction with aryl halides is typically unsuccessful without a catalyst. However, the reaction is highly compatible with benzylic halides, such as 4-cyanobenzyl bromide. Furthermore, the presence of electron-withdrawing groups on the aromatic ring of the substrate can enhance reactivity. nih.gov The cyano (-CN) group in the para position of the phenyl ring is a strong electron-withdrawing group, which makes 4-cyanobenzyl halides particularly suitable substrates for this transformation.

Palladium-Catalyzed Hydroarylation of Diazophosphonates for Diethyl (4-Cyanophenyl)(phenyl)methylphosphonate Derivatives

A more advanced route for synthesizing related derivatives involves a palladium-catalyzed hydroarylation. thieme-connect.comthieme-connect.com This method has been successfully applied to prepare Diethyl (4-cyanophenyl)(phenyl)methylphosphonate from 4-iodobenzonitrile (B145841) and diethyl 1-diazo-phenylmethylphosphonate. thieme-connect.comthieme-connect.com This reaction serves as a powerful tool for creating diarylated phosphonate derivatives that can be difficult to access through other means. thieme-connect.comthieme-connect.com

The reaction mechanism is proposed to start with the reduction of a palladium(II) precursor to a catalytically active Pd(0) species. thieme-connect.com This is followed by oxidative addition of the aryl iodide (4-iodobenzonitrile) to form an arylpalladium intermediate. thieme-connect.com Subsequent reaction with the diazophosphonate and formic acid as a hydride source leads to the final product and regeneration of the Pd(0) catalyst. thieme-connect.com

Research has shown that the choice of catalyst, solvent, and base is crucial for the success of this transformation. thieme-connect.comthieme-connect.com

Table 2: Optimized Conditions for Palladium-Catalyzed Synthesis of Diethyl (4-Cyanophenyl)(phenyl)methylphosphonate thieme-connect.comthieme-connect.com

| Parameter | Optimized Component | Notes |

|---|---|---|

| Aryl Halide | 4-Iodobenzonitrile | Reactant providing the 4-cyanophenyl group. |

| Phosphorus Source | Diethyl 1-diazo-phenylmethylphosphonate | Reactant providing the methylphosphonate (B1257008) group. |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Found to be more effective than other palladium sources like Pd₂(dba)₃. |

| Solvent | 1,2-DCE (1,2-Dichloroethane) | Provided higher yields compared to other solvents. |

| Base | Triethylamine (TEA) | Proved to be the most effective base; others like K₂CO₃ and pyridine (B92270) were less effective. |

| Yield | 63% | Reported yield for the isolated product. |

Data sourced from a study on the palladium-catalyzed hydroarylation of diazophosphonates. thieme-connect.comthieme-connect.com

Hydrolysis and Dealkylation Procedures to Obtain this compound

The final step in the synthesis is the conversion of the diethyl phosphonate ester intermediate, such as Diethyl (4-cyanophenyl)methylphosphonate, to the target phosphonic acid. This is typically achieved through a hydrolysis or dealkylation reaction.

Acidic Hydrolysis of Diethyl Phosphonate Esters

Acid-catalyzed hydrolysis is a common and effective method for the dealkylation of phosphonate esters to form phosphonic acids. researchgate.net The process generally involves heating the phosphonate ester in the presence of a strong mineral acid, such as concentrated hydrochloric acid (HCl). The reaction proceeds via the protonation of the ester oxygen, making the ethyl group susceptible to nucleophilic attack by a water molecule or the chloride ion, leading to the cleavage of the ethyl-oxygen bond and formation of the phosphonic acid. This process is repeated for the second ethyl group to yield the final this compound.

Role of Concentrated Hydrochloric Acid and Hydrobromic Acid

The hydrolysis of dialkyl phosphonates using concentrated strong acids is a common and straightforward method for obtaining phosphonic acids. nih.govbeilstein-journals.org

Concentrated Hydrochloric Acid (HCl): The most prevalent method involves refluxing the dialkyl phosphonate ester with concentrated aqueous HCl (typically 35-37%). nih.govbeilstein-journals.org This process effectively cleaves the ester bonds, yielding the phosphonic acid. The reaction times can vary from one to twelve hours. nih.gov Upon completion, the excess HCl and water are removed by distillation, often followed by azeotropic distillation with toluene (B28343) to eliminate residual water. nih.gov While effective, this method can be harsh. For certain substrates, particularly those with sensitive functional groups or specific electronic properties, prolonged exposure to hot, concentrated acid can lead to undesirable side reactions, including the cleavage of the P-C bond itself. beilstein-journals.org

Concentrated Hydrobromic Acid (HBr): Similar to HCl, concentrated HBr can be used for the dealkylation of phosphonate esters. The reaction mechanism is analogous, involving acid-catalyzed hydrolysis of the ester linkages. The choice between HCl and HBr may depend on the specific substrate and desired reaction kinetics, although HCl is more commonly reported in the literature for this transformation. nih.gov

Considerations for Reaction Times and Moisture Exclusion

Successful synthesis of phosphonic acids requires careful control of reaction parameters and handling procedures.

Reaction Times: As noted, acidic hydrolysis can necessitate long reaction times, often requiring overnight reflux. nih.govbeilstein-journals.org To shorten these durations, microwave-assisted heating has been explored, with some reactions reaching completion in as little as seven minutes under microwave irradiation. beilstein-journals.orgmdpi.com However, for methods like the McKenna procedure, prolonged reaction times can be detrimental, as the alkyl bromide byproduct generated can lead to unwanted N-alkylation side reactions in certain substrates. nih.gov

Moisture Exclusion: Phosphonic acids are often highly hygroscopic, readily absorbing water from the atmosphere. nih.gov Therefore, after synthesis and initial purification, rigorous drying is essential. This is commonly achieved by placing the product in a desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅). nih.gov For synthetic steps that are sensitive to water, such as the McKenna procedure, reactions must be carried out under an inert atmosphere (e.g., Argon) using dry equipment and anhydrous solvents to prevent premature hydrolysis of reagents and intermediates. nih.gov

McKenna Procedure (Bromotrimethylsilane Followed by Methanolysis)

The McKenna reaction is a widely favored alternative to acid hydrolysis for the dealkylation of phosphonate esters, prized for its mild conditions and high efficiency. nih.govnih.govsemanticscholar.org It is a two-step sequence that avoids the harshness of concentrated acids, making it suitable for sensitive or complex molecules. nih.govbeilstein-journals.org

Silylation with Bromotrimethylsilane (B50905) (BTMS): The dialkyl phosphonate is treated with at least two equivalents of bromotrimethylsilane (BrSiMe₃ or BTMS). nih.gov The reaction proceeds via an oxophilic attack of the phosphoryl oxygen onto the silicon atom of BTMS, leading to the formation of a bis(trimethylsilyl) phosphonate intermediate. nih.govnih.gov This transesterification is typically quantitative and can be performed at room temperature or with gentle heating. mdpi.comnih.gov

Solvolysis (Methanolysis or Hydrolysis): The resulting bis(trimethylsilyl) ester is highly susceptible to solvolysis. It is readily cleaved by the addition of an alcohol, most commonly methanol (B129727) (methanolysis), or water (hydrolysis). nih.govresearchgate.net Methanolysis is often preferred because the byproduct, methoxytrimethylsilane, is highly volatile, simplifying product isolation. nih.gov This step quantitatively yields the desired phosphonic acid. semanticscholar.org

The primary advantage of the McKenna procedure is its chemoselectivity and the mildness of the conditions, which preserves other functional groups that might be susceptible to strong acid hydrolysis. nih.govmdpi.com

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid Hydrolysis | Concentrated HCl or HBr | Reflux, 1-12 hours | Simple, inexpensive reagents. nih.gov | Harsh conditions, potential for P-C bond cleavage, long reaction times. beilstein-journals.org |

| McKenna Procedure | 1. Bromotrimethylsilane (BTMS) 2. Methanol or Water | 1. Room temp. or gentle heat 2. Room temp. | Mild, high yield, chemoselective, volatile byproducts. nih.govmdpi.comnih.gov | Requires anhydrous conditions, more expensive reagents. nih.gov |

Synthesis of Advanced this compound Derivatives

The this compound scaffold can be elaborated into more complex structures through various synthetic transformations, enabling its incorporation into advanced materials and biologically relevant molecules.

Preparation of Alpha-Aminophosphonates via Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a powerful one-pot, three-component condensation for synthesizing α-aminophosphonates, which are phosphorus analogues of α-amino acids. organic-chemistry.orgrgmcet.edu.innih.gov The reaction involves an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound, such as a dialkyl phosphite. nih.gov

To generate derivatives of this compound, the reaction can be approached in two primary ways:

Using 4-Cyanobenzaldehyde (B52832): 4-cyanobenzaldehyde can serve as the carbonyl component, reacting with an amine and a dialkyl phosphite (e.g., diethyl phosphite) to yield a diethyl (amino(4-cyanophenyl)methyl)phosphonate.

Using a Phosphonate Precursor: A dialkyl (4-cyanophenyl)methylphosphonate could potentially act as the P-H reactant if it were converted to the corresponding H-phosphinate, although using simpler dialkyl phosphites is more common.

The reaction mechanism can proceed through two main pathways, depending on the nature of the reactants. organic-chemistry.org Often, the amine and aldehyde first form an imine, which is then attacked by the nucleophilic phosphorus of the dialkyl phosphite. rgmcet.edu.in The reaction can be performed without a catalyst, but various Lewis acids, Brønsted acids, or other promoters are often used to improve reaction rates and yields. organic-chemistry.orgresearchgate.net

Integration into Complex Molecular Architectures (e.g., Nonproteinogenic Amino Acids)

The α-aminophosphonates synthesized via the Kabachnik-Fields reaction are considered nonproteinogenic (or non-canonical) amino acid analogues. nih.govnih.gov These structures are of significant interest in medicinal chemistry as they can act as peptide mimics, enzyme inhibitors, and other bioactive agents. nih.govnih.gov

By incorporating the (4-cyanophenyl)methyl moiety, researchers can design phosphonic acid-containing non-canonical amino acids with specific steric and electronic properties. The cyano group can act as a polar feature or a synthetic handle for further modification. These custom-designed amino acids can then be integrated into larger peptidic or non-peptidic structures to develop novel therapeutics or molecular probes. nih.gov The synthesis of these complex molecules often relies on standard peptide coupling techniques or other advanced organic reactions, using the α-aminophosphonate as a key building block.

Cross-Coupling Strategies for Structural Diversification (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are indispensable tools for modifying the aromatic core of this compound derivatives, allowing for extensive structural diversification. nih.gov

Suzuki-Miyaura Coupling: This reaction creates carbon-carbon bonds by coupling an organoboron species (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For example, a diethyl (4-bromophenyl)methylphosphonate precursor could be coupled with zinc cyanide (using a palladium catalyst) to install the cyano group, or more commonly, a (4-bromophenyl)methylphosphonate could be coupled with various arylboronic acids to append new aromatic rings. nih.gov Conversely, a (4-((diethylphosphono)methyl)phenyl)boronic acid could be synthesized and coupled with various aryl halides. The Suzuki-Miyaura reaction is known for its high functional group tolerance, making it a powerful method for late-stage diversification. nih.govnih.gov

Other important cross-coupling strategies include:

Hirao and Tavs Reactions (C-P Coupling): The initial synthesis of the arylphosphonate ester itself often relies on a palladium-catalyzed C-P cross-coupling reaction between an aryl halide (e.g., 4-bromotoluene, which is later functionalized) and a dialkyl phosphite. beilstein-journals.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction could be used to convert an aryl bromide precursor into an aniline (B41778) derivative, providing another route to functional diversification.

These cross-coupling strategies provide modular and efficient pathways to a wide array of this compound derivatives with tailored electronic and structural properties.

Theoretical and Computational Investigations of 4 Cyanophenyl Methylphosphonic Acid

Electronic Structure and Molecular Orbital Analysis

The electronic behavior and distribution within a molecule are fundamental to understanding its chemical properties. Computational methods provide deep insights into these characteristics.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. mdpi.com It is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of molecular systems. mdpi.comnih.gov For a molecule like (4-cyanophenyl)methylphosphonic acid, DFT calculations would typically begin with geometry optimization to find the most stable three-dimensional structure.

A common and reliable approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311+G(d,p) or 6-311++G**. scirp.orgorientjchem.org The B3LYP functional incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals. orientjchem.org The 6-311+G(d,p) basis set is a split-valence triple-zeta basis set that includes diffuse functions (+) for describing lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds. This level of theory is well-suited for optimizing geometries and calculating various molecular properties. orientjchem.org

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sustainability-directory.comwikipedia.org The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. scribd.com

The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical indicators of a molecule's kinetic stability, chemical reactivity, and electronic properties. hakon-art.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. hakon-art.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. pku.edu.cn DFT calculations are used to determine the energies of these frontier orbitals.

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound (Note: These values are illustrative examples of what a DFT calculation might yield and are not from published experimental or computational data.)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -8.50 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital |

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions. taylorandfrancis.com It translates the complex, delocalized molecular orbitals into a more intuitive picture of localized chemical bonds and lone pairs, resembling a classical Lewis structure. researchgate.net

A key aspect of NBO analysis is its ability to quantify hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. youtube.comdailymotion.com The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). taylorandfrancis.com For this compound, NBO analysis would reveal charge transfer interactions between the phenyl ring's π-orbitals, the cyano group, and the phosphonic acid moiety, providing insight into the molecule's electronic stability. rsc.org

Table 2: Examples of Potential NBO Donor-Acceptor Interactions in this compound (Note: The interactions and energy values are hypothetical examples for illustrative purposes.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C-C)phenyl | π*(C≡N) | 5.2 |

| π(C-C)phenyl | σ*(C-P) | 2.8 |

Molecular Dipole Moment and its Implications

The molecular dipole moment (µ) is a measure of the net polarity of a molecule, arising from the asymmetrical distribution of charge. stackexchange.com It is a vector quantity that points from the center of negative charge to the center of positive charge. Computationally, the dipole moment can be calculated accurately using DFT and other high-level quantum mechanical methods. qub.ac.ukarxiv.orgacs.org

For this compound, the presence of highly electronegative atoms (oxygen, nitrogen) and polar functional groups (cyano, phosphonic acid) would result in a significant molecular dipole moment. This polarity influences key physical properties such as solubility, boiling point, and intermolecular interactions. A large dipole moment suggests that the molecule will be soluble in polar solvents and will likely engage in strong dipole-dipole interactions with neighboring molecules.

Table 3: Hypothetical Calculated Dipole Moment for this compound (Note: Values are for illustrative purposes.)

| Component | Value (Debye) |

|---|---|

| µx | 1.5 |

| µy | -2.8 |

| µz | 0.5 |

| µTotal | 3.2 |

Conformational Analysis and Stability

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule that result from rotation around its single bonds. acs.org Computational methods, particularly DFT, are essential for exploring a molecule's potential energy surface to locate its stable conformers and determine their relative energies. rsc.orgnih.govnih.gov

Quantum Chemical Characterization of Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through a set of "reactivity descriptors." mdpi.com These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a quantitative measure of various aspects of chemical behavior. hakon-art.comresearchgate.net

Within the framework of Koopmans' theorem, which approximates the ionization potential (I) as -EHOMO and the electron affinity (A) as -ELUMO, several key descriptors can be derived. scispace.comwikipedia.org These include electronegativity (χ), which measures the tendency to attract electrons; chemical hardness (η), which measures resistance to charge transfer; and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. acs.orgmdpi.com

Table 4: Quantum Chemical Reactivity Descriptors and Their Formulas (Note: These descriptors would be calculated using the HOMO and LUMO energies obtained from DFT.)

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Potential (μ) | μ = -χ = -(I + A) / 2 | "Escaping tendency" of an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates high reactivity. |

Surface Chemistry and Materials Science Applications of 4 Cyanophenyl Methylphosphonic Acid

The formation of highly ordered, functional molecular layers on surfaces is a cornerstone of advanced materials science, enabling the precise tuning of interfacial properties for applications ranging from electronics to sensors. (4-Cyanophenyl)methylphosphonic acid has emerged as a significant molecule in this field due to its phosphonic acid headgroup, which forms robust bonds with various metal oxide surfaces, and its cyano-tail group, which imparts specific electronic characteristics to the modified surface.

Formation and Characterization of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) of this compound are thin, organized layers formed by the spontaneous adsorption of the molecules onto a substrate. The phosphonic acid group serves as a stable anchor to the surface, while the cyanophenyl group defines the new surface chemistry.

The interaction of phosphonic acids (PAs) with metal oxide surfaces is a complex process that can involve different binding mechanisms. These molecules are known to bind strongly to a variety of metal oxides, including indium tin oxide (ITO), aluminum oxide (Al₂O₃), and titanium dioxide (TiO₂), offering greater stability compared to thiol-based SAMs on gold. nih.govnih.gov The adsorption can be broadly categorized into two primary modes: physisorption and chemisorption.

Chemisorption and Physisorption Modes The adsorption of phosphonic acids onto metal oxide surfaces can occur through a spectrum of interactions. researchgate.net Chemisorption involves the formation of strong, covalent-like bonds between the phosphonic acid headgroup and the substrate. This typically occurs via a condensation reaction between the hydroxyl groups (P-OH) of the acid and the native hydroxyl groups present on the metal oxide surface, resulting in the formation of robust P-O-Metal bonds. arizona.eduresearchgate.net On surfaces like stainless steel, this covalent binding has been determined to be in a bidentate fashion. nih.gov Theoretical and experimental studies on ITO confirm that the predominant binding mechanism is chemisorption, involving bidentate or tridentate linkages where two or three of the phosphonic acid's oxygen atoms bind to the surface. nih.govarizona.edu

The specific structure of the phosphonic acid molecule plays a critical role in determining the nature and quality of the resulting SAM. nih.gov Both the steric bulk and the electronic properties of the molecule's organic component influence the adsorption process and the final monolayer structure.

The steric environment—the size and shape of the molecule—affects the packing density and ordering of the SAM. nih.gov For this compound, the rigid phenyl ring imposes specific packing constraints on the surface.

The electronic environment is dictated by the functional groups on the molecule. The cyano group (-CN) is strongly electron-withdrawing and possesses a significant permanent dipole moment. researchgate.net This has a profound effect on the electronic properties of the substrate upon SAM formation. Research on ITO surfaces functionalized with cyanophenyl-phosphonic acid demonstrates a substantial increase in the surface work function, from 5.00 eV for the cleaned ITO to 5.77 eV for the modified surface. researchgate.net This ability to tune the work function by selecting appropriate molecular dipoles is a key advantage for engineering interfaces in organic electronic devices. nih.gov

Structural Characteristics of SAMs

The performance of devices incorporating SAMs is highly dependent on the structural integrity of the monolayer, including its completeness and the orientation of the constituent molecules.

The formation of a this compound SAM is typically achieved by immersing the metal oxide substrate in a dilute solution of the compound. The assessment of film growth and the quantification of surface coverage are crucial for ensuring a high-quality, uniform monolayer. Several surface-sensitive techniques are employed for this characterization.

| Assessment Technique | Principle and Findings | References |

| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the elemental composition of the surface. The appearance of phosphorus (P 2p) and nitrogen (N 1s) signals, along with changes in the oxygen (O 1s) and metal (e.g., In 3d, Sn 3d) spectra, confirms the chemical binding of the phosphonate (B1237965) monolayer to the oxide surface. | nih.govresearchgate.netprinceton.edu |

| Contact Angle Goniometry | Measures the angle a liquid droplet makes with the surface. A uniform and significant change in the water contact angle after modification indicates the formation of a complete and homogenous monolayer, reflecting the new surface energy imparted by the cyanophenyl groups. | researchgate.net |

| Characterization Method | Information Obtained | Example Finding | References |

| Infrared Reflection Absorption Spectroscopy (IRRAS) | Provides information on the chemical bonding and average molecular orientation within the monolayer. | Used to determine the binding mode (e.g., bidentate, tridentate) of the phosphonate headgroup to the ITO surface. | nih.govresearchgate.net |

| Near Edge X-ray Absorption Fine Structure (NEXAFS) | Offers insights into the electronic structure and molecular alignment of the SAMs. | Can determine chain tilt angles and the degree of molecular order in phosphonic acid-based SAMs. | nih.gov |

Modulation of Substrate Surface Properties

The formation of a self-assembled monolayer of this compound on a substrate surface introduces a new terminal functional group, the cyano group, which dictates the new surface properties. The phosphonic acid headgroup strongly binds to metal oxide surfaces, ensuring the stability of the monolayer.

The work function of a conductive substrate, which is the minimum energy required to remove an electron from its surface, is a crucial parameter in electronic devices as it governs charge injection and transport across interfaces. The adsorption of a molecular monolayer can significantly alter the work function by introducing a surface dipole.

Research on the modification of zinc oxide (ZnO), a common n-type semiconductor, with various phosphonic acids has demonstrated the tunability of its work function. While specific data for this compound is not extensively published, studies on analogous molecules provide insight. For instance, the deposition of phosphonic acid SAMs on ZnO has been shown to be a promising method for tailoring its electronic properties. nih.gov The work function of a substrate can be finely tuned by the choice of the terminal group of the phosphonic acid. Generally, electron-withdrawing groups, such as the cyano group, are expected to increase the work function, while electron-donating groups tend to decrease it. This modification is critical for optimizing the energy level alignment at the interface between the conductive substrate and an adjacent organic layer in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The surface properties of an InGaZnO4 (IGZO) layer, another important transparent conductive oxide, have also been shown to be modifiable by phosphonic acid monolayers, affecting its work function.

Table 1: Illustrative Work Function Modification of Conductive Oxides by Phosphonic Acid SAMs (Note: Data for this compound is not available in the public domain and the following table is illustrative of the effect of similar compounds.)

| Substrate | Modifying Molecule | Change in Work Function (eV) |

| ZnO | Alkylphosphonic Acid | Decrease |

| ZnO | Perfluoroalkylphosphonic Acid | Increase |

| IGZO | Octadecyl phosphonic acid (ODPA) | Not specified |

| IGZO | (1H, 1H, 2H, 2H-heptadecafluorodecyl) phosphonic acid (FDPA) | Not specified |

The wettability of a surface, typically characterized by the water contact angle, is another property that can be precisely controlled by the application of a SAM. The terminal functional group of the monolayer dictates whether the surface becomes more hydrophilic (water-attracting) or hydrophobic (water-repelling).

Table 2: Representative Water Contact Angles on Modified Surfaces (Note: Specific contact angle data for this compound is not readily available.)

| Surface | Modifying Layer | Water Contact Angle (°) | Reference |

| InGaZnO4 | Octadecyl phosphonic acid (ODPA) | >90 (hydrophobic) | |

| InGaZnO4 | (1H, 1H, 2H, 2H-heptadecafluorodecyl) phosphonic acid (FDPA) | >90 (hydrophobic) | |

| Cu(OH)2 nanoneedles | Fluoroalkyl silane | ~160 (superhydrophobic) | |

| Ge2Sb2Te5 nanoparticles (amorphous) | - | ~140 (hydrophobic) | |

| Ge2Sb2Te5 nanoparticles (crystalline) | - | ~40 (hydrophilic) |

The modification of interfacial properties with SAMs has profound implications for charge transport in electronic devices. By tuning the work function, the energy barrier for charge injection from an electrode to a semiconductor can be reduced, leading to improved device efficiency.

The passivation of surface trap states is another crucial role of phosphonic acid SAMs. nih.gov On semiconductor surfaces like ZnO, surface defects can act as traps for charge carriers, impeding their transport. The formation of a dense, well-ordered SAM of this compound can passivate these trap states, leading to more efficient charge transfer across the interface. This is particularly important in devices such as thin-film transistors (TFTs) and solar cells, where efficient charge extraction and transport are paramount. The improved interface can lead to higher charge carrier mobility and reduced recombination losses.

Role as a Functional Building Block in Hybrid Materials

Beyond surface modification, this compound can be incorporated as a functional building block into more complex material architectures, such as polymers and hybrid organic-inorganic materials.

The phosphonic acid group can be utilized in polymerization reactions or as a pendant group on a polymer backbone. While the direct polymerization of this compound is not widely reported, monomers containing phosphonic acid groups are used in the synthesis of functional polymers. These polymers can be designed to have specific properties, such as improved adhesion to metal substrates or flame retardancy. The cyano group can also participate in or influence polymerization reactions and imparts specific functionalities to the resulting polymer. For instance, polymers containing cyano groups can exhibit interesting dielectric properties or can be precursors for other functional materials.

The phosphonic acid group is a well-known proton donor and can facilitate proton transport. Materials incorporating phosphonic acid moieties are therefore of great interest for applications in proton exchange membranes (PEMs) for fuel cells. The proton conductivity of these materials is highly dependent on the concentration of acid groups and the presence of a hydrogen-bonding network to facilitate proton hopping.

By incorporating this compound into a polymer or a metal-organic framework (MOF), it is possible to create materials with tailored proton conductivity. The regular arrangement of the phosphonic acid groups within a crystalline framework can provide well-defined pathways for proton transport. The cyano group might also influence the proton conductivity by affecting the local polarity and the hydrogen-bonding network within the material. Research in this area is focused on developing materials that exhibit high proton conductivity, particularly at elevated temperatures and low humidity, which are challenging conditions for traditional PEMs. nih.gov

Supramolecular Assemblies and Coordination Networks

Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific research focused on the supramolecular assemblies and coordination networks derived from this compound. While the fields of crystal engineering and metal-organic frameworks (MOFs) are well-established, with many studies detailing the use of bifunctional organic linkers to create complex architectures, this compound does not appear to have been utilized and reported in this context.

The molecular structure of this compound, featuring a phosphonic acid group for metal coordination or hydrogen bonding, and a terminal cyano group for further hydrogen bonding or coordination, suggests its potential as a versatile building block in supramolecular chemistry. However, no published studies detailing its synthesis and characterization in coordination polymers, MOFs, or other extended networks were identified.

Research on analogous molecules, such as (4-cyanophenyl)phosphonic acid and various N-donor ligands, demonstrates the formation of intricate supramolecular structures through hydrogen bonding and the creation of exotic networks. Similarly, other related cyanophenyl derivatives have been investigated as ligands in the formation of metal complexes. Nevertheless, specific experimental data, including crystallographic information or detailed findings on the assembly of this compound itself, remains unavailable in the reviewed literature.

Due to the lack of specific research findings, no data tables on the supramolecular or coordination chemistry of this particular compound can be provided.

Biochemical Interactions and Mechanistic Research of 4 Cyanophenyl Methylphosphonic Acid Derivatives

Investigation as a Ligand in Enzyme Inhibition Studies

Phosphonic acids are widely recognized as effective mimics of phosphate (B84403) esters and are considerably more stable against hydrolysis. nih.gov This stability makes them excellent candidates for developing enzyme inhibitors that can probe the mechanisms of phosphoryl transfer reactions or act as therapeutic agents. nih.gov The phosphonate (B1237965) moiety can act as a transition-state analogue or a stable isostere of a phosphate group, enabling tight binding to enzyme active sites. nih.gov

Derivatives of (4-cyanophenyl)methylphosphonic acid are part of a larger family of phosphonates that have been investigated as inhibitors for a range of enzymes. A primary area of focus has been on protein tyrosine phosphatases (PTPs), a group of enzymes that play crucial roles in cellular signaling pathways. nih.govtheadl.com The phosphonate group serves as a phosphotyrosine (pTyr) mimetic, allowing these compounds to target the highly conserved and positively charged active site of PTPs. nih.gov

Aryl-containing phosphonates have demonstrated inhibitory activity against several PTPs, including PTP-1B, which is a key regulator in insulin (B600854) signaling. theadl.com The design of these inhibitors often involves modifying the aryl group to enhance binding affinity and selectivity for a specific phosphatase. While early phosphonate-based inhibitors showed broad reactivity, more recent research has focused on developing derivatives with greater selectivity for individual PTPs.

While direct studies on amino-[(4-cyanophenyl)methyl]phosphonic acid are not extensively documented in publicly available research, significant work has been done on structurally analogous phosphonic acid derivatives as inhibitors of Phenylalanine Ammonia Lyase (PAL). PAL is a key enzyme in the phenylpropanoid pathway in plants, catalyzing the conversion of L-phenylalanine to trans-cinnamic acid. nih.gov

A potent and well-studied inhibitor of PAL is 2-aminoindan-2-phosphonic acid (AIP), a conformationally restricted analogue of phenylalanine. psu.eduresearchgate.net AIP exhibits competitive and time-dependent inhibition of PAL. psu.edu Kinetic analyses with the PAL-1 isozyme from parsley revealed that the enzyme-inhibitor complex forms in a slow, single step. psu.edu The inhibition is reversible, with a very slow dissociation rate, leading to a low equilibrium constant (Ki) and indicating tight binding. psu.edu Another related compound, (R)-(l-amino-2-phenylethyl)phosphonic acid (APEP), the phosphonic analogue of L-phenylalanine, also acts as a potent competitive inhibitor of PAL. nih.gov The inhibitory constants for these compounds underscore their efficacy.

Table 1: Kinetic Parameters of PAL Inhibition by Phenylalanine Analogues

| Inhibitor | Target Enzyme | Inhibition Type | K_i Value |

|---|---|---|---|

| 2-aminoindan-2-phosphonic acid (AIP) | Parsley PAL-1 | Competitive, Slow-Binding | 7 ± 2 nM psu.edu |

| (R)-(l-amino-2-phenylethyl)phosphonic acid (APEP) | Buckwheat PAL | Competitive | 1.5 µM nih.gov |

| (S)-(l-amino-2-phenylethyl)phosphonic acid (APEP) | Buckwheat PAL | Competitive | 11.6 µM nih.gov |

These findings suggest that amino-[(4-cyanophenyl)methyl]phosphonic acid, as another phenylalanine analogue, would likely inhibit PAL through a similar competitive mechanism, with the phosphonate group interacting with the active site that normally binds the carboxylate of phenylalanine.

Striatal-Enriched Protein Tyrosine Phosphatase (STEP) is a neuron-specific phosphatase that is implicated in several neurodegenerative and neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease. psu.edu Overactivity of STEP is a key factor in the progression of these conditions, making it an attractive therapeutic target. psu.edu

Phosphonic acid derivatives have been identified as potent inhibitors of STEP. psu.edu These compounds act as mimics of the phosphotyrosine substrate, binding to the active site of the phosphatase. However, a significant challenge with these charged phosphonate inhibitors is their limited ability to cross the blood-brain barrier, which is a crucial requirement for treating central nervous system disorders. psu.edu Despite this limitation, they serve as valuable research tools for studying the function and inhibition of STEP. The development of these inhibitors has been a critical step in validating STEP as a drug target, spurring efforts to find new, more drug-like and selective STEP inhibitors. psu.edu

Principles of Molecular Recognition

The effectiveness of this compound derivatives as enzyme inhibitors is rooted in the principles of molecular recognition. The specific interactions between the inhibitor and the amino acid residues within the enzyme's active site determine the binding affinity and selectivity.

Hydrogen bonding is a critical factor in the binding of phosphonate inhibitors to enzyme active sites. The phosphonate group, with its P-O-H and P=O moieties, can act as both a hydrogen bond donor and acceptor. These interactions are crucial for orienting the inhibitor within the active site and for stabilizing the enzyme-inhibitor complex. In many phosphatases, the active site contains a "P-loop" with a conserved sequence of amino acids that form multiple hydrogen bonds with the oxygen atoms of the phosphate or phosphonate group. nih.gov

Furthermore, many enzymes that process phosphate-containing substrates are metalloenzymes, utilizing one or more metal ions in their catalytic mechanism. nih.gov These metal ions, often magnesium (Mg²⁺) or zinc (Zn²⁺), play a key role in activating a water molecule for nucleophilic attack or in stabilizing the negative charge of the transition state. nih.gov Phosphonate inhibitors can coordinate with these metal ions in the active site, mimicking the natural substrate's interaction and contributing significantly to the strength of the binding. The ability of the phosphonate group to engage in both hydrogen bonding and metal ion coordination is fundamental to its role as a phosphate mimic.

Due to the challenges in obtaining crystal structures of every enzyme-inhibitor complex, molecular modeling and computational analysis have become indispensable tools for understanding binding interactions. nih.govresearchgate.net Although the three-dimensional structure of PAL has not been fully resolved, modeling studies have provided valuable insights into how inhibitors like 2-aminoindan-2-phosphonic acid (AIP) bind to it. psu.eduresearchgate.net

Modeling studies of AIP with a model of the PAL active site have suggested that a specific conformation of the inhibitor is preferred for binding. psu.edu These studies indicate that the conformer with an axially oriented phosphonic group is the one that docks most specifically into the active site. psu.edu This modeling suggests that the enzyme selectively binds a higher-energy conformer of AIP, and the molecular reorganization required for this binding could explain the experimentally observed time-dependent nature of the inhibition. psu.eduresearchgate.net The phosphonic group is positioned to interact with key residues that are presumed to be involved in catalysis and substrate binding. Such computational analyses are crucial for the rational design of new, more potent inhibitors. nih.gov

Similarly, for PTPs like STEP, computational analyses of the active site help in understanding the basis of inhibitor selectivity. nih.gov The active sites of PTPs are highly conserved, making the design of selective inhibitors challenging. nih.gov However, regions surrounding the active site show more variability, and molecular modeling can help in designing inhibitors that exploit these non-conserved regions to achieve greater selectivity for a specific phosphatase. nih.gov

Structure-Activity Relationship (SAR) Studies in Biochemical Contexts

While comprehensive structure-activity relationship (SAR) studies focusing specifically on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally related compounds, particularly those incorporating a cyanophenyl group. These studies provide a framework for understanding how modifications to the this compound scaffold could influence biochemical activity, primarily in the context of enzyme inhibition.

Research on dual aromatase-sulfatase inhibitors (DASIs) has underscored the significance of the para-cyanophenyl group for potent inhibitory activity. nih.govnih.gov In a series of 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate (B1201201) derivatives, the para-cyano group was found to be a critical component for dual inhibition of both aromatase and steroid sulfatase. nih.govnih.gov Systematic modifications to this class of compounds revealed several key SAR trends:

The Indispensability of the Cyano Group: Replacement of the para-cyano group on the phenyl ring with a hydrogen atom resulted in a significant decrease in the dual inhibitory activity. nih.gov This suggests that the cyano group is crucial for binding to the target enzymes, likely through specific electronic and steric interactions within the active site.

Impact of Ring Substitutions: While the cyanophenyl ring itself is important, modifications to other parts of the molecule can also modulate activity. For instance, the introduction of halogen atoms at the ortho position of the sulfamate-bearing phenyl ring was more effective for aromatase inhibition compared to substitutions at the meta position. nih.gov

Role of the Linker: Altering the linker connecting the cyanophenyl-containing moiety to another part of the inhibitor, such as replacing a methylene (B1212753) with a difluoromethylene group, also influenced the inhibitory potency. nih.gov

Heterocyclic Moiety: The nature of a heterocyclic group attached to the benzylic carbon, alongside the cyanophenyl ring, was shown to be a determinant of potency. Replacing a triazolyl group with an imidazolyl group in one DASI derivative led to a significant increase in steroid sulfatase inhibition. nih.gov

These findings from related inhibitor classes allow for the postulation of an SAR model for this compound derivatives. The phosphonic acid group is a well-established mimic of the tetrahedral transition state of substrate hydrolysis, making it a potent inhibitor of various hydrolases and transferases. The (4-cyanophenyl)methyl group, in turn, would serve as a key recognition element, with the cyano group likely acting as a hydrogen bond acceptor or participating in dipole-dipole interactions within the enzyme's active site.

A hypothetical SAR study on this compound derivatives might explore the following modifications, with their predicted impact on inhibitory activity summarized in the table below.

| Modification to this compound | Predicted Impact on Activity | Rationale |

| Removal or relocation of the cyano group | Significant decrease | The cyano group is likely a key binding element. nih.gov |

| Substitution on the phenyl ring | Modulation of activity | Introduction of electron-withdrawing or -donating groups could alter binding affinity. |

| Alteration of the methyl linker | Modulation of activity | Changes in linker length or rigidity could affect optimal positioning in the active site. |

| Esterification of the phosphonic acid | Decrease or loss of activity | The free phosphonate is typically required for mimicking the transition state. |

It is important to note that these are extrapolations, and empirical testing would be required to validate these hypotheses for any specific enzyme target.

Applications as Biochemical Probes for Enzyme Mechanisms

The structural features of this compound make it and its derivatives potentially valuable as biochemical probes for elucidating enzyme mechanisms. Phosphonic acids are widely used as mechanistic probes due to their ability to act as transition-state analogs for reactions involving phosphate or carboxylate groups.

The primary application of such compounds would be as inhibitors to study the active site architecture and catalytic mechanism of enzymes that recognize phenyl-containing substrates. The phosphonic acid moiety can form strong interactions with active site residues that normally stabilize the transition state of the natural substrate, effectively "trapping" the enzyme in an inhibited state that can be studied using techniques like X-ray crystallography or NMR spectroscopy.

The inclusion of the cyanophenyl group offers several advantages for a biochemical probe:

Specificity: The cyano group can provide an additional point of interaction, potentially leading to higher affinity and specificity for the target enzyme compared to a simple phenylphosphonic acid.

Spectroscopic Handle: While not a strong chromophore, the cyano group has a distinct infrared stretching frequency that could potentially be used in vibrational spectroscopy to probe the local environment of the inhibitor when bound to the enzyme.

Tracer for Binding Studies: Radiolabeling of the molecule, for instance with carbon-14 (B1195169) in the cyano group or tritium (B154650) in the methyl group, would allow for its use in quantitative binding assays to determine inhibitor affinity (Ki) and to probe for allosteric binding sites.

While there are no specific examples in the literature of this compound being used as a biochemical probe, the principles are well-established with other phosphonate inhibitors and cyclic nucleotide analogs. For example, analogs of cyclic AMP and cyclic GMP have been instrumental as probes for signaling pathways. These analogs often incorporate modifications that increase their stability or provide a means for detection, principles that could be applied to the design of probes based on this compound.

A hypothetical application could involve the use of a this compound derivative to study a specific carboxypeptidase that cleaves substrates with a C-terminal aromatic residue. By comparing the inhibitory potency of this compound with its non-cyanated counterpart, researchers could quantify the contribution of the cyano group to the binding energy. Furthermore, co-crystallization of the enzyme with the inhibitor could provide a high-resolution snapshot of the active site, revealing the specific interactions that confer its substrate specificity.

Degradation and Environmental Fate Studies Mechanistic Focus

Mechanistic Studies of C-P Bond Cleavage

The carbon-phosphorus (C-P) bond is notably stable, capable of withstanding harsh conditions such as boiling in strong acids or bases nih.gov. Its cleavage is a critical step in the degradation of phosphonates and can proceed through several mechanisms, including hydrolysis and oxidation.

For simple phosphonates like methylphosphonic acid (MPn), the cleavage is often an oxidative process nih.govresearchgate.net. Theoretical and experimental studies suggest that the reaction follows a nucleophilic substitution mechanism, where a nucleophile, such as a hydroxyl radical (•OH), attacks either the methyl carbon or the phosphorus atom of the phosphonic acid nih.govresearchgate.net. In the case of α-aminophosphonates, degradation in acidic media is proposed to be a three-step process involving protonation, C-P bond cleavage, and subsequent hydrolysis of the products.

Enzymatic pathways for C-P bond cleavage have also been identified in bacteria, which can utilize phosphonates as a phosphorus source nih.gov. Some of these enzymatic mechanisms require the presence of a β-carbonyl group adjacent to the phosphorus atom to facilitate cleavage nih.gov. Given its structure, the degradation of (4-cyanophenyl)methylphosphonic acid would likely proceed via an oxidative pathway, targeting the methylene-phosphonate linkage.

Photo-Degradation Pathways under Various Environmental Conditions

Photodegradation, or photolysis, is a primary abiotic pathway for the breakdown of organophosphonates in aquatic environments. This process involves the absorption of light energy, which can lead to direct bond cleavage or the formation of reactive species that drive the degradation.

Studies on methylphosphonic acid (MPn) under UV irradiation show that the compound absorbs energy and transfers it to dissolved oxygen, generating reactive oxygen species (ROS) nih.gov. These ROS then attack the MPn molecule, leading to the cleavage of the C-P bond and the formation of simpler, oxidized products nih.govresearchgate.net. The ultimate products of this photo-oxidation are typically inorganic phosphate (B84403), which becomes biologically available, and simple organic molecules that are further mineralized nih.gov. It is plausible that this compound follows a similar UV-mediated degradation pathway.

The pH of the surrounding medium is a critical factor influencing the rate of photodegradation for many organic pollutants. For phosphonates, pH can affect the speciation of the molecule and the generation and reactivity of ROS.

Research on the photodegradation of methylphosphonic acid (MPn) has demonstrated that degradation kinetics are significantly pH-dependent. The extent of MPn degradation was found to be greater and more rapid under alkaline conditions compared to acidic conditions nih.govresearchgate.netrsc.org. This suggests that alkaline environments are more favorable for the cleavage of the C-P bond in simple phosphonates researchgate.net. This pH dependency is attributed to changes in the oxygen isotopic composition of the resulting orthophosphate and the specific reactive species involved nih.govrsc.org. Consequently, the environmental persistence of this compound is expected to be lower in waters with higher pH.

Reactive oxygen species (ROS) are the primary drivers of photo-oxidative degradation of organophosphonates. Key ROS include the hydroxyl radical (•OH), singlet oxygen (¹O₂), and superoxide anion radicals (O₂•⁻).

In the photolysis of methylphosphonic acid (MPn), combined experimental and theoretical studies have pinpointed the specific ROS responsible for C-P bond cleavage. The results indicate that the bond is cleaved by hydroxyl radicals (•OH) or hydroxide (B78521) ions (OH⁻) nih.govrsc.org. Conversely, other reactive species like singlet oxygen and superoxide anion radicals were found to have a negligible role, as the free energy barriers for their reactions are extremely high nih.gov. The proposed mechanism involves the generation of •OH, which then attacks the MPn molecule, leading to the formation of methanol (B129727) and phosphoric acid nih.govresearchgate.net. This highlights the central role of hydroxyl radicals in initiating the breakdown of the phosphonate (B1237965) structure.

Table 1: Role of Different Reactive Oxygen Species in the Photodegradation of Methylphosphonic Acid

| Reactive Oxygen Species (ROS) | Role in C-P Bond Cleavage | Supporting Evidence |

|---|---|---|

| Hydroxyl Radical (•OH) / Hydroxide Ion (OH⁻) | Primary species responsible for cleavage | ROS-quenching experiments and DFT calculations confirm this is the main pathway nih.govrsc.org. |

| Singlet Oxygen (¹O₂) | Negligible | High free energy barrier makes this reaction pathway difficult under normal conditions nih.gov. |

| Superoxide Anion Radical (O₂•⁻) | Negligible | High free energy barrier makes this reaction pathway difficult under normal conditions nih.gov. |

Investigation of Metabolic Pathways and Products in Environmental Systems

Microbial activity is a significant factor in the environmental degradation of phosphonates. Microorganisms can utilize these compounds as a source of phosphorus, breaking the C-P bond to release inorganic phosphate nih.gov.

The degradation products of phosphonates vary depending on the parent compound and the metabolic pathway.

Methylphosphonic acid (MPn) , under UV degradation, yields methanol, formic acid, and inorganic phosphoric acid nih.govresearchgate.net.

Aminopolyphosphonates (AAPs) biodegrade to form intermediates such as aminomethylphosphonic acid (AMPA), which can persist in the environment nih.govresearchgate.net.

For this compound, cleavage of the C-P bond is the expected primary degradation step. This would release inorganic phosphate and a (4-cyanophenyl)methyl moiety. This organic fragment would likely undergo further oxidation, potentially forming 4-cyanobenzyl alcohol, 4-cyanobenzaldehyde (B52832), and ultimately 4-cyanobenzoic acid before the aromatic ring is cleaved. The nitrile group (-CN) itself can also undergo hydrolysis to an amide and then to a carboxylic acid under certain environmental conditions.

Table 2: Degradation Products of Representative Phosphonate Compounds

| Parent Compound | Degradation Pathway | Key Products |

|---|---|---|

| Methylphosphonic Acid (MPn) | Photodegradation | Methanol, Formic Acid, Inorganic Phosphate nih.govresearchgate.net |

| Glyphosate | Biodegradation | Aminomethylphosphonic acid (AMPA), Sarcosine researchgate.netresearchgate.net |

| Aminopolyphosphonates (AAPs) | Biodegradation | Aminomethylphosphonic acid (AMPA) and other smaller aminophosphonates nih.govnih.gov |

| This compound | Proposed Pathway | Inorganic Phosphate, 4-cyanobenzyl alcohol, 4-cyanobenzoic acid |

Chelation Properties and Environmental Implications

Organophosphonates, particularly aminopolyphosphonates (AAPs), are widely used as complexones or chelating agents due to their strong affinity for metal ions nih.govnih.gov. This property is central to their industrial applications but also has environmental consequences.

The phosphonate group, -PO(OH)₂, is a key functional group responsible for metal binding. While this compound lacks the amino groups found in potent chelators like ATMP or DTPMP, the phosphonic acid moiety itself can form complexes with various metal ions present in the environment nih.gov. The formation of these metal-phosphonate complexes can alter the environmental fate of both the phosphonate and the metal. For instance, complexation with ions like Fe(II) and Fe(III) can lead to photodegradation of the phosphonate nih.gov. This chelation can influence the mobility and bioavailability of heavy metals in soil and water, potentially increasing their transport or affecting their toxicity to aquatic organisms.

Advanced Analytical Methodologies for Research Characterization of 4 Cyanophenyl Methylphosphonic Acid

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the molecular structure and functional groups of (4-cyanophenyl)methylphosphonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

NMR spectroscopy is an indispensable tool for confirming the identity and purity of this compound by providing detailed information about the hydrogen, carbon, and phosphorus atomic environments.

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms. For this compound, the aromatic protons on the benzene (B151609) ring typically appear as two distinct doublets in the downfield region (around 7.5-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring. The methylene (B1212753) protons (CH₂) adjacent to the phosphorus atom exhibit a doublet due to coupling with the phosphorus nucleus (²JP-H), appearing further upfield.

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments within the molecule. Key signals include those for the nitrile carbon (C≡N), the quaternary aromatic carbon attached to the nitrile group, the quaternary aromatic carbon bonded to the methylphosphonic acid group, the four aromatic CH carbons, and the methylene carbon (CH₂), which appears as a doublet due to coupling with the phosphorus atom (¹JP-C).

³¹P NMR: Phosphorus-31 NMR is highly specific for confirming the presence and chemical environment of the phosphonic acid group. A single resonance is typically observed, with its chemical shift being indicative of the P(V) oxidation state in a phosphonate (B1237965). proquest.com For (4-cyanobenzyl)phosphonic acid, the ³¹P NMR spectrum shows a characteristic signal confirming the phosphonic acid moiety. proquest.com

Interactive Data Table: Representative NMR Data for (4-Cyanobenzyl)phosphonic Acid Data derived from characterization studies of (4-cyanobenzyl)phosphonic acid and its precursors. proquest.compsu.edu

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~7.70 | d | ~8.0 | 2H, Ar-H (ortho to -CN) |

| ¹H | ~7.50 | d | ~8.0 | 2H, Ar-H (ortho to -CH₂P) |

| ¹H | ~3.20 | d | ~22.0 (²JP-H) | 2H, -CH₂-P |

| ¹³C | ~140 | d | ~7.0 (²JP-C) | Ar-C (ipso, attached to CH₂) |

| ¹³C | ~132 | s | Ar-CH (ortho to -CN) | |

| ¹³C | ~130 | d | ~4.0 (³JP-C) | Ar-CH (ortho to CH₂) |

| ¹³C | ~119 | s | -C≡N | |

| ¹³C | ~111 | s | Ar-C (ipso, attached to -CN) | |

| ¹³C | ~35 | d | ~135.0 (¹JP-C) | -CH₂-P |

| ³¹P | ~25-30 | m | -PO₃H₂ |

Infrared (IR) Spectroscopy for Structural and Surface Analysis

Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within this compound. When the molecule is adsorbed onto a surface, techniques like Infrared Reflection-Absorption Spectroscopy (IRRAS) can probe the binding mechanism. rsc.org

Key expected vibrational bands for the free molecule include:

C≡N stretch: A sharp, intense absorption band typically found in the 2220-2240 cm⁻¹ region.

P=O stretch: A strong band usually appearing between 1150 and 1250 cm⁻¹.

P-O-H vibrations: Broad absorptions associated with the O-H stretch of the phosphonic acid group appear in the 2500-3000 cm⁻¹ range. P-O stretching vibrations are found in the 950-1050 cm⁻¹ region.

Aromatic C-H and C=C stretches: Signals for aromatic C-H stretching appear just above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

CH₂ vibrations: Stretching and bending modes for the methylene group are also expected.

Upon binding to a metal oxide surface (e.g., Al₂O₃, ZnO, or ITO), the IR spectrum changes significantly. The disappearance or broadening of the P-O-H bands and shifts in the P=O and P-O stretching frequencies can indicate the formation of P-O-Metal covalent bonds, confirming chemisorption. rsc.orgresearchgate.net

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| P-O-H | O-H stretch | 2500 - 3000 | Broad, Strong |

| C≡N | Nitrile stretch | 2220 - 2240 | Sharp, Strong |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Ring stretch | 1450 - 1600 | Medium-Weak |

| P=O | Phosphoryl stretch | 1150 - 1250 | Strong |

| P-O | P-O stretch | 950 - 1050 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₈H₈NO₃P, giving it a monoisotopic mass of approximately 197.02 g/mol . High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

The fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI) would likely be dominated by cleavage at the benzylic position, which is structurally the weakest point. Expected fragmentation pathways include:

Benzylic cleavage: Loss of the ·PO₃H₂ radical to yield the stable 4-cyanobenzyl cation (m/z 116).

Loss of water: Dehydration from the phosphonic acid group.

Cleavage of the C-P bond: Fragmentation can lead to ions corresponding to the phosphonic acid moiety and the cyanobenzyl fragment.

X-ray Diffraction (XRD) for Single Crystal and Thin Film Structural Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in the solid state.

Single-Crystal XRD: If a suitable single crystal of this compound can be grown, single-crystal XRD analysis can provide precise bond lengths, bond angles, and details of the crystal packing, including intermolecular interactions like hydrogen bonding involving the phosphonic acid groups and π-π stacking of the phenyl rings.

Powder XRD (PXRD): For polycrystalline samples, PXRD provides a characteristic "fingerprint" of the crystalline phase. It can be used to assess purity, identify different polymorphs, and determine the degree of crystallinity.

Thin Film Analysis: When this compound is deposited as a thin film or self-assembled monolayer (SAM) on a substrate, techniques like Grazing Incidence X-ray Diffraction (GIXRD) can be used to probe the molecular ordering and orientation within the film. For instance, XRD analysis has been used to confirm the successful passivation and formation of 2D perovskite phases at interfaces modified with phosphonic acid derivatives. azocleantech.com

Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique crucial for analyzing thin films or SAMs of this compound on a substrate. It provides information on the elemental composition of the surface and the chemical (oxidation) states of those elements. chemicalbook.com

When analyzing a film of the compound on a substrate like silicon oxide, titanium dioxide, or indium tin oxide (ITO), XPS can:

Confirm Presence: The detection of phosphorus (P 2p peak at ~133-134 eV for phosphonates) and nitrogen (N 1s peak at ~399-400 eV for a nitrile) confirms the presence of the molecule on the surface. researchgate.netnih.gov

Analyze Binding: The O 1s spectrum can be deconvoluted to distinguish between oxygen in the substrate (e.g., metal oxide) and oxygen in the phosphonic acid group (P=O and P-O-H). Changes in the O 1s and P 2p binding energies upon adsorption can elucidate the nature of the bond formed with the surface (e.g., monodentate, bidentate, or tridentate P-O-Metal linkages). rsc.orgrsc.org

Determine Coverage and Thickness: The attenuation of the substrate's XPS signal (e.g., Si 2p, Ti 2p, or In 3d) can be used to estimate the thickness and coverage of the molecular layer. rsc.org

Electrochemical Techniques (e.g., Electrochemical Impedance Spectroscopy for Adsorption)

Electrochemical methods are powerful for studying the formation and properties of this compound layers on conductive or semiconductive substrates. Electrochemical Impedance Spectroscopy (EIS) is particularly well-suited for this purpose. researchgate.net

By applying a small AC potential over a range of frequencies, EIS measures the impedance of the electrode-electrolyte interface. When a SAM of this compound forms on an electrode surface (e.g., ITO or gold), it alters the interfacial properties. rsc.org

Modeling Adsorption: The impedance data is typically fitted to an equivalent circuit model (like a Randles circuit). The formation of a dielectric molecular layer increases the charge transfer resistance (Rct) and decreases the double-layer capacitance (Cdl).

Film Quality: The degree to which Rct increases and Cdl decreases can be correlated with the packing density and defectiveness of the adsorbed layer. A well-packed, insulating monolayer will show a large increase in resistance and a significant drop in capacitance.

Kinetics: EIS can be used to monitor the adsorption process in real-time, providing insights into the kinetics of SAM formation. Studies on phosphonate adsorption on metal oxides like goethite show that the process can be very rapid. amazonaws.comresearchgate.net

Chromatographic Methods for Product Analysis (e.g., Ion Chromatography for Degradation Products)

Chromatographic methods provide the necessary selectivity and sensitivity to resolve complex mixtures containing this compound and its impurities or degradation products. The choice of chromatographic technique often depends on the specific properties of the analytes and the analytical objectives.

A primary degradation pathway for this compound under certain conditions, such as acidic or basic hydrolysis, is the conversion of the cyano group to a carboxylic acid, yielding (4-carboxyphenyl)methylphosphonic acid. This transformation significantly alters the polarity and ionic character of the molecule, making chromatographic separation highly effective.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a versatile method for the analysis of aromatic phosphonic acids. For this compound and its potential carboxylic acid degradant, a C18 column is often suitable. The separation is typically achieved by using an acidified aqueous mobile phase with an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The acidic conditions suppress the ionization of the phosphonic and carboxylic acid groups, leading to better retention and peak shape.

A representative HPLC method for the analysis of this compound and its primary degradation product is detailed below.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 40% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 235 nm |

| Injection Volume | 10 µL |

Under these conditions, (4-carboxyphenyl)methylphosphonic acid, being more polar, would be expected to elute earlier than the parent compound, this compound.

Table 2: Representative HPLC Retention Data

| Compound | Retention Time (min) |

| (4-carboxyphenyl)methylphosphonic acid | 8.5 |

| This compound | 11.2 |

Ion Chromatography (IC)